Cas no 1166-46-7 ((1R,3R)-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate)

(1R,3R)-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate structure
1166-46-7 structure
Nome del prodotto:(1R,3R)-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
Numero CAS:1166-46-7
MF:C19H25NO4
MW:331.40610575676
CID:40950
PubChem ID:24365

(1R,3R)-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • (1R,3R)-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
    • 3,4,5,6-tetrahydrophthalimidomethyl chrysanthemate
    • (1,3,4,5,6,7-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
    • (1R)-trans-Tetramethrin
    • Rich-D-T-tetramethrin TC
    • : (1,3,4,5,6,7-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-
    • (+)-trans-Tetramethrin
    • (1,3,4,5,6,7-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-e
    • NCGC00163748-01
    • trans-Tetramethrin
    • 1166-46-7
    • (1R,3R)-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
    • DTXSID4058289
    • Tetramethrin, D-trans-
    • (1R,3R)-2,2-Dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester
    • Tetramethrin, (+)-trans-
    • NS00007969
    • BIOTETRAMETHRIN
    • SCHEMBL2973441
    • NCGC00163748-02
    • NCGC00163748-03
    • 99PWN9P00O
    • Cyclohexene-1,2-dicarboximido)methyl 2,2-dimethyl-
    • (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
    • d-trans-Tetramethrin 100 microg/mL in Acetonitrile
    • AKOS024259100
    • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methylpropenyl)-, ester with N-(hydroxymethyl)-1-cyclohexene-1,2-dicarboximide, (+)-(E)-
    • d-Tetramethrin
    • (1,3-dioxo-2,3,4,5,6,7-hexahydro-1H-isoindol-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
    • (+)-trans-Phthalthrin
    • Q27272231
    • CHEMBL1892154
    • (1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
    • Tetramethrin [(1R)-trans isomer]
    • (1,3-dioxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate
    • CYCLOPROPANECARBOXYLIC ACID, 2,2-DIMETHYL-3-(2-METHYL-1-PROPENYL)-,(1,3,4,5,6,7-HEXAHYDRO-1,3-DIOXO-2H-ISOINDOL-2-YL)METHYL ESTER, (1R,3R)-
    • D-trans-Tetramethrin
    • 1R-TRANS-TETRAMETHRIN
    • 5284-41-3
    • UNII-99PWN9P00O
    • W-108578
    • (1,3-dioxo-4,5,6,7-tetrahydroisoindol-2-yl)methyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
    • 52556-74-8
    • dl-trans-Phthalthrin
    • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1,3,4,5,6,7-hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl ester, trans-(+-)-
    • EINECS 214-619-0
    • (1,3,4,5,6,7-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl trans-(+-)-2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylate
    • CXBMCYHAMVGWJQ-CABCVRRESA-N
    • MDL: MFCD01735825
    • Inchi: 1S/C19H25NO4/c1-11(2)9-14-15(19(14,3)4)18(23)24-10-20-16(21)12-7-5-6-8-13(12)17(20)22/h9,14-15H,5-8,10H2,1-4H3/t14-,15+/m1/s1
    • Chiave InChI: CXBMCYHAMVGWJQ-CABCVRRESA-N
    • Sorrisi: CC(=C[C@@H]1[C@@H](C(=O)OCN2C(=O)C3=C(CCCC3)C2=O)C1(C)C)C

Proprietà calcolate

  • Massa esatta: 331.178
  • Massa monoisotopica: 331.178
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 5
  • Complessità: 639
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.7A^2
  • Conta Tautomer: niente
  • XLogP3: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Colore/forma: Liquido viscoso giallo-ambrato
  • Densità: 1.11
  • Punto di fusione: 68-70ºC
  • Punto di ebollizione: 453.228ºC at 760 mmHg
  • Punto di infiammabilità: 200 ºC
  • Coefficiente di ripartizione dell'acqua: Insolubile
  • LogP: 2.90280
  • Pressione di vapore: Not available
  • Solubilità: Solubile in metanolo esano xilene; Insolubile in acqua

(1R,3R)-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AY22526-100mg
(1,3,4,5,6,7-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
1166-46-7 analytical standard
100mg
$788.00 2024-04-20
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:1166-46-7)(1,3,4,5,6,7-Hexahydro-1,3-dioxo-2H-isoindol-2-yl)methyl (1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
sfd3600
Purezza:99%
Quantità:200kg
Prezzo ($):Inchiesta